molecular formula C13H14N4O4 B1598206 Diethyl (benzotriazol-1-YL)iminomalonate CAS No. 100796-79-0

Diethyl (benzotriazol-1-YL)iminomalonate

Cat. No. B1598206
M. Wt: 290.27 g/mol
InChI Key: HQLKNISWSLQKRF-UHFFFAOYSA-N
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Description

Diethyl (benzotriazol-1-YL)iminomalonate is a synthetic compound with the molecular formula C13H14N4O4 and a molecular weight of 290.27 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of Diethyl (benzotriazol-1-YL)iminomalonate consists of a benzotriazole ring attached to a diethyl iminomalonate group . The exact structure would require more specific information or a detailed structural analysis.


Physical And Chemical Properties Analysis

Diethyl (benzotriazol-1-YL)iminomalonate has a molecular weight of 290.27 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Arylglycines

Diethyl N-Boc-iminomalonate, a derivative of Diethyl (Benzotriazol-1-YL)Iminomalonate, has been used in the synthesis of arylglycines. This compound serves as a stable and highly reactive electrophilic glycine equivalent, reacting with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates, which can then be hydrolyzed to produce arylglycines (Calí & Begtrup, 2004).

Photo- and Electro-Luminescence

Coumarin derivatives containing a benzotriazole moiety, synthesized from Diethyl (Benzotriazol-1-YL)Iminomalonate, exhibit significant photoluminescent behaviors. These derivatives show strong blue and blue-green emissions under ultraviolet light excitation. Their energy levels and electroluminescent properties have been investigated, indicating potential applications in optoelectronic devices (Yu et al., 2010).

Antibacterial Agents

Diethyl (Benzotriazol-1-YL)Iminomalonate has been utilized in the synthesis of benzotriazole-based compounds with notable antibacterial activity. These synthesized compounds have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, suggesting their potential in developing novel chemotherapeutics (Rani et al., 2021).

Synthesis of 1-Hydroxypyrazole Glycine Derivatives

The compound has been applied in the preparation of α-amino acids containing the 1-hydroxypyrazole ring. This involves the addition of organomagnesium or organolithium intermediates to diethyl N-Boc-iminomalonate as an electrophilic glycine equivalent, allowing for the introduction of various electrophiles and substituents (Calí & Begtrup, 2002).

Synthesis of Nitriles from Aldoximes

A related use involves the conversion of aldoximes to nitriles under mild conditions, facilitated by a reaction with benzotriazole-based reagents. This method has applications in the synthesis of a range of organic compounds, including antiviral analogues (Singh & Lakshman, 2009).

Synthesis of Azidoacylbenzotriazoles

Benzotriazol-1-yl-sulfonyl azide, derived from Diethyl (Benzotriazol-1-YL)Iminomalonate, is used for diazotransfer and preparation of azidoacylbenzotriazoles. These compounds are convenient for various acylations, including the synthesis of amides, azido protected peptides, esters, ketones, and thioesters (Katritzky et al., 2010).

Future Directions

The future directions of research involving Diethyl (benzotriazol-1-YL)iminomalonate are not specified in the search results. Given its use in proteomics research , it may be involved in studies exploring protein function, interactions, or modifications.

properties

IUPAC Name

diethyl 2-(benzotriazol-1-ylimino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-3-20-12(18)11(13(19)21-4-2)15-17-10-8-6-5-7-9(10)14-16-17/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLKNISWSLQKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NN1C2=CC=CC=C2N=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401877
Record name Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (benzotriazol-1-YL)iminomalonate

CAS RN

100796-79-0
Record name Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 1-(BENZOTRIAZOLYLIMINO)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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